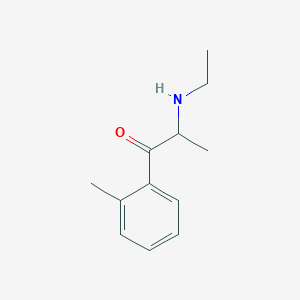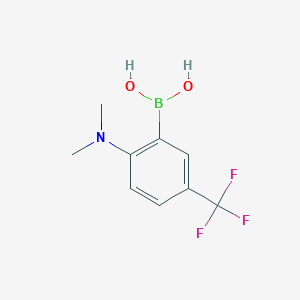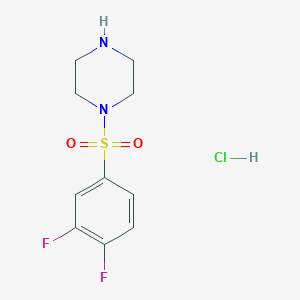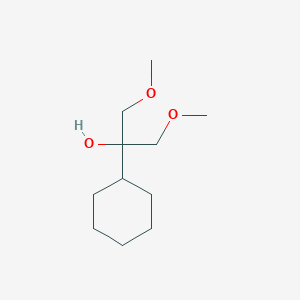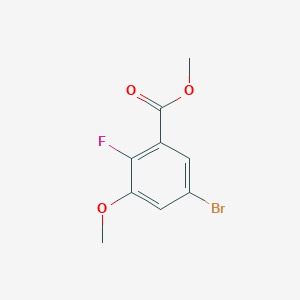![molecular formula C13H16ClNO4S B1434134 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858256-77-5](/img/structure/B1434134.png)
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Descripción general
Descripción
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives, such as 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid, are significant synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves several reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .Aplicaciones Científicas De Investigación
Anticancer Potential : Piperidine derivatives have been evaluated for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown strong anticancer properties in some studies, indicating their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Inhibitors of Tumor Necrosis Factor-α and Matrix Metalloproteinase : Certain derivatives have shown inhibitory activity against tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). This suggests their possible role in the treatment of inflammatory diseases and cancer (Venkatesan et al., 2004).
Antibacterial Agents : Piperidine derivatives have been explored for their antibacterial properties. For example, certain 1,8-naphthyridine-3-carboxylic acid derivatives with a sulfonyl group have been synthesized and evaluated for their effectiveness as antibacterial agents (Miyamoto et al., 1987).
Catalytic Applications : Piperidine derivatives have been used in the synthesis of various chemical compounds. For instance, Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been used as catalysts in chemical reactions, highlighting their utility in synthetic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Application in Surface Finishing : Piperidine derivatives have been studied for their role in the electrolytic coloring of anodized aluminum, indicating their potential in industrial applications (Moshohoritou et al., 1994).
Potential in Treating Type II Diabetes : Some derivatives have shown promise as inhibitors of α-glucosidase enzyme, suggesting their potential as new drug candidates for treating type II diabetes (Aziz ur-Rehman et al., 2018).
Alzheimer’s Disease Treatment : Certain derivatives have been evaluated for their potential in treating Alzheimer's disease. These compounds have shown enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-12-5-3-10(4-6-12)9-20(18,19)15-7-1-2-11(8-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAKUMRSOPVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)
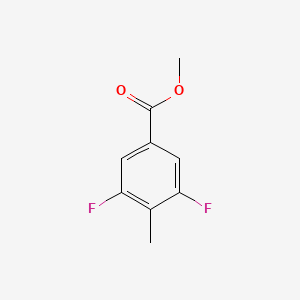
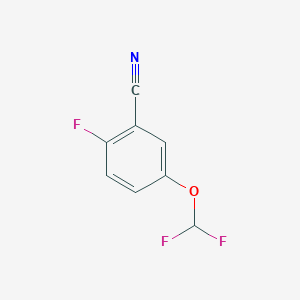

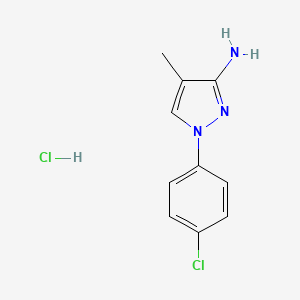
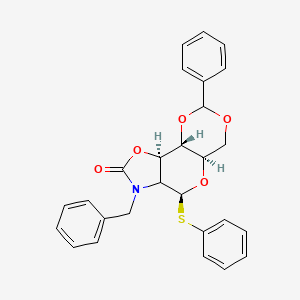
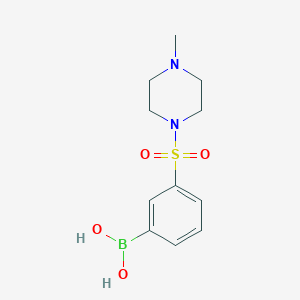
![4-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434067.png)
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)
